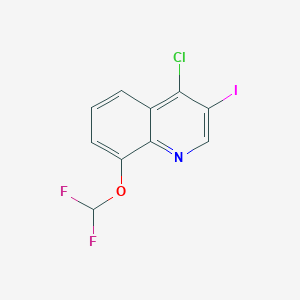

4-Chloro-8-(difluoromethoxy)-3-iodoquinoline

Description

Properties

IUPAC Name |

4-chloro-8-(difluoromethoxy)-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF2INO/c11-8-5-2-1-3-7(16-10(12)13)9(5)15-4-6(8)14/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJJAJRGKHTOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-chloro-8-(difluoromethoxy)-3-iodoquinoline typically involves:

- Starting from substituted quinoline or quinoline precursors

- Selective halogenation at the 3- and 4-positions (iodination and chlorination respectively)

- Introduction of the difluoromethoxy group at the 8-position via nucleophilic substitution or fluorination chemistry

- Purification and characterization to ensure the correct substitution pattern and compound integrity

Key Preparation Steps and Conditions

Halogenation (Iodination and Chlorination)

- 3-Iodination : Introduction of iodine at the 3-position is commonly achieved by electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to avoid over-iodination or side reactions.

- 4-Chlorination : Chlorination at the 4-position can be accomplished using reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), often under mild heating to promote selective substitution.

Introduction of Difluoromethoxy Group at 8-Position

- The difluoromethoxy (-OCF2H) group is introduced via nucleophilic substitution on a suitable 8-hydroxyquinoline intermediate.

- This step often involves the use of difluoromethylating agents such as difluorocarbene precursors or difluoromethyl halides under basic or catalytic conditions.

- The reaction solvent is typically polar aprotic (e.g., dimethyl sulfoxide, DMSO) to facilitate nucleophilic attack.

Representative Synthetic Route Example

While direct literature on this compound is limited, analogous compounds such as 8-fluoro-3-iodoquinoline have been synthesized with the following approach, which can be adapted:

Detailed Research Findings and Data

Copper-Catalyzed Coupling for Halogenated Quinoline Derivatives

- Copper(I) iodide catalysis with potassium carbonate and N,N-dimethylethylenediamine ligand in DMSO at 100°C for 8 hours has been used for related quinoline derivatives to introduce arylsulfonyl groups on halogenated quinolines.

- This method demonstrates the feasibility of copper-catalyzed nucleophilic substitution on halogenated quinolines, which can be adapted for difluoromethoxy introduction.

Comparative Data Table of Reaction Conditions for Similar Quinoline Derivatives

Notes on Challenges and Optimization

- Regioselectivity : Ensuring selective substitution at the 3- and 4-positions without affecting other positions requires precise control of reagent stoichiometry and reaction time.

- Difluoromethoxy group stability : The difluoromethoxy substituent is sensitive to harsh conditions; mild to moderate temperatures and neutral to slightly basic conditions favor its successful incorporation.

- Yield improvements : Optimization of ligand and catalyst systems (e.g., copper catalysts with specific diamine ligands) can improve yields and reduce by-products.

- Scalability : Purification via preparative chromatography is effective for small-scale synthesis but may require adaptation for industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(difluoromethoxy)-3-iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine, difluoromethoxy, and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are typical.

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-8-(difluoromethoxy)-3-iodoquinoline serves as a vital building block in the synthesis of potential therapeutic agents. Its applications include:

- Antibacterial Agents: The compound exhibits inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, essential for bacterial DNA replication. Studies have shown significant antibacterial activity against various strains, making it a candidate for developing new antibiotics.

- Antiviral Properties: Preliminary research indicates that this compound may inhibit specific viral enzymes, suggesting potential applications in antiviral drug development.

- Anticancer Activity: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines (e.g., HeLa and MCF7) by activating caspase pathways. The compound has shown IC50 values indicating effective cytotoxicity at low concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Caspase activation |

| MCF7 | 15 | Caspase activation |

Biological Studies

This compound is extensively used in biological research to study enzyme inhibition and receptor binding. Its halogenated structure enhances binding affinity to various biological targets, allowing researchers to explore its pharmacological properties:

- Enzyme Interaction Studies: Research indicates that the compound can effectively inhibit specific enzymes by binding to their active sites, which can lead to therapeutic applications in treating diseases related to enzyme dysfunction.

Material Science

In addition to its biological applications, this compound is utilized in material science:

- Organic Semiconductors: The unique electronic properties of this compound make it suitable for developing organic semiconductors and liquid crystals, which are critical components in electronic devices.

Case Study: Anticancer Activity

A study conducted on human cancer cell lines demonstrated the efficacy of this compound in inducing apoptosis:

- HeLa Cells: Significant apoptosis was observed with an IC50 value of 10 µM.

- MCF7 Cells: Induced apoptosis with an IC50 value of 15 µM.

These findings highlight the potential of this compound as a lead candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline with structurally related quinoline derivatives, emphasizing substituent effects on molecular weight, reactivity, and applications.

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Iodo vs. Difluoromethoxy (OCF2H) vs. Trifluoromethyl (CF3) at Position 8: OCF2H improves solubility compared to CF3 due to its oxygen atom, while CF3 enhances lipophilicity and electron withdrawal .

Synthetic Utility Compounds like 4-Chloro-8-iodoquinoline () serve as intermediates in Suzuki-Miyaura cross-coupling reactions, whereas nitro-substituted analogs () are precursors for amination or reduction .

Pharmaceutical Relevance The difluoromethoxy group in Garenoxacin mesylate () demonstrates improved bioavailability and antibacterial activity, suggesting similar advantages for the target compound .

Biological Activity

4-Chloro-8-(difluoromethoxy)-3-iodoquinoline is a halogenated quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of chlorine, iodine, and difluoromethoxy groups, suggests diverse interactions with biological targets, which may lead to various therapeutic applications.

- Molecular Formula : C9H5ClF2N

- Molecular Weight : 233.59 g/mol

- CAS Number : 1593036-54-4

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The halogen substituents may enhance the compound's affinity for various enzymes and receptors, potentially modulating signaling pathways involved in cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. The presence of halogen atoms can enhance the potency against various bacterial strains and fungi.

- Antiviral Properties : Quinoline compounds have been explored for their antiviral effects, particularly against viruses such as HIV and influenza. The structural modifications in this compound may contribute to its efficacy in inhibiting viral replication.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism could involve the induction of apoptosis or cell cycle arrest in cancerous cells.

Case Studies and Research Findings

Several research articles and studies have investigated the biological activities of quinoline derivatives, including this compound. Below are summarized findings from various studies:

| Study | Findings |

|---|---|

| Eberlein et al. (1989) | Identified potential antiviral properties of halogenated quinolines against HIV. |

| Grandt et al. (1994) | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Yoshinaga et al. (1992) | Explored the effects on gastric motility, suggesting broader physiological impacts. |

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the safety profile:

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-8-(difluoromethoxy)-3-iodoquinoline?

The synthesis typically involves halogenation and functional group substitution. A key step is the introduction of iodine at position 3 via the Finkelstein reaction, substituting bromine with iodine in a halogen exchange process (e.g., converting 3-bromoquinoline derivatives to 3-iodo analogs) . The difluoromethoxy group at position 8 can be introduced using nucleophilic substitution with difluoromethoxide under controlled conditions. Protecting groups (e.g., nitro or ester groups) may be required to ensure regioselectivity during substitution reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR to confirm substituent positions and assess electronic effects of the iodine and difluoromethoxy groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis (iodine contributes a distinct isotopic signature).

- X-ray Crystallography : To resolve ambiguities in substituent orientation, especially if steric or electronic effects distort the quinoline ring .

Q. How should researchers handle stability and storage of this compound?

The iodine atom and difluoromethoxy group may render the compound light-sensitive or prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Monitor for decomposition via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can regioselective substitution at the 8-position be optimized?

Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps of the quinoline core. For example, the electron-withdrawing effect of the chloro group at position 4 directs electrophilic substitution to position 7. Experimental validation using directing groups (e.g., nitro at position 3) can further enhance selectivity .

Q. What computational methods are suitable for studying electronic properties?

Density Functional Theory (DFT) is widely used to model the compound’s electronic structure. Key parameters include:

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Check for pH-dependent equilibria using H NMR in different solvents (DMSO-d6 vs. CDCl3).

- Residual Solvents : Use deuterated solvents and ensure proper drying.

- Dynamic Effects : Variable-temperature NMR to identify conformational flexibility .

Q. What strategies address low yields in iodination reactions?

- Catalyst Optimization : Use copper(I) iodide or palladium catalysts to enhance halogen exchange efficiency.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics.

- Microwave Assistance : Reduce reaction time and byproduct formation .

Q. How does the difluoromethoxy group influence biological activity?

The difluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., trifluoromethyl or methoxy groups) reveal its role in binding to bacterial topoisomerases or kinase targets, as seen in related fluoroquinolone antibiotics .

Q. What are the challenges in analyzing halogen-halogen interactions in crystal structures?

Iodine’s large atomic radius can lead to weak intermolecular interactions (e.g., halogen bonding). Use X-ray crystallography with high-resolution detectors and refine structures using software like SHELXL. Compare packing motifs with analogs (e.g., 4-chloro-8-(trifluoromethyl)quinoline) to identify trends .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog Synthesis : Replace iodine with bromine or chlorine to assess halogen-dependent activity.

- Pharmacophore Mapping : Overlay structures with known bioactive quinolines (e.g., Garenoxacin) to identify critical substituents .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.